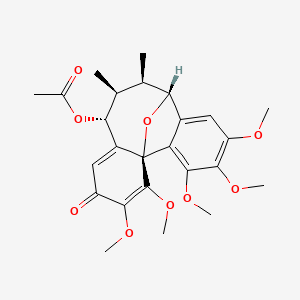

KadsulignanB

説明

Kadsulignan B is a dibenzocyclooctadiene lignan isolated from Kadsura longipedunculata (Schisandraceae), a plant traditionally used in Chinese medicine for treating inflammation, liver disorders, and rheumatoid diseases . Structurally, it features a fused bicyclic framework with methoxy and benzodioxole substituents, contributing to its bioactivity. Early phytochemical studies identified Kadsulignan B alongside related lignans (e.g., Kadsulignans C, D, H–K) through chromatographic separation and spectroscopic analysis (NMR, MS) .

特性

分子式 |

C25H30O9 |

|---|---|

分子量 |

474.5 g/mol |

IUPAC名 |

[(1S,7R,8S,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-4-oxo-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-7-yl] acetate |

InChI |

InChI=1S/C25H30O9/c1-11-12(2)20(33-13(3)26)15-10-16(27)21(29-5)24(32-8)25(15)18-14(19(11)34-25)9-17(28-4)22(30-6)23(18)31-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20-,25+/m1/s1 |

InChIキー |

OHOKZEXDBOSOBF-GNVVBUIOSA-N |

異性体SMILES |

C[C@@H]1[C@@H]([C@H](C2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]1O3)OC)OC)OC)OC)OC)OC(=O)C)C |

正規SMILES |

CC1C(C(C2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C1O3)OC)OC)OC)OC)OC)OC(=O)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of KadsulignanB typically involves the extraction of the compound from the stems of Kadsura coccinea. The process includes several steps:

Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of organic solvents such as methanol and dichloromethane.

Purification: The crude extract is purified using chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate KadsulignanB.

Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Industrial Production Methods

Industrial production of KadsulignanB is still in the research phase, and large-scale production methods have not been fully developed. advancements in biotechnological approaches, such as plant cell culture and metabolic engineering, hold promise for the future industrial production of this compound.

化学反応の分析

Types of Reactions

KadsulignanB undergoes various chemical reactions, including:

Oxidation: KadsulignanB can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of KadsulignanB.

Substitution: Substitution reactions involve the replacement of functional groups in KadsulignanB with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of KadsulignanB, each with distinct chemical properties and potential biological activities.

科学的研究の応用

Chemistry: KadsulignanB serves as a valuable compound for studying lignan biosynthesis and structure-activity relationships.

Industry: The compound’s unique chemical structure and biological activities make it a potential ingredient in pharmaceutical and nutraceutical products.

作用機序

The mechanism of action of KadsulignanB involves its interaction with specific molecular targets and pathways:

Antiviral Activity: KadsulignanB inhibits viral replication by targeting viral enzymes and proteins essential for the virus’s life cycle.

Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Anti-inflammatory Activity: KadsulignanB modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

類似化合物との比較

Structural Features

Kadsulignan B shares a dibenzocyclooctadiene skeleton with its analogs but differs in substituent patterns (Table 1). For example:

- Kadsulignan C : Lacks a methoxy group at C-4 but includes a methylenedioxy bridge at C-9/C-10 .

- Kadsulignan H : Contains an additional hydroxyl group at C-12, enhancing its polarity .

- Schisandrin B (non-Kadsura lignan): Features a tetrahydrofuran ring instead of a benzodioxole group, altering metabolic stability .

Table 1. Structural and Functional Comparison of Kadsulignan B with Analogs

Pharmacological Activities

- Anti-inflammatory Activity : Kadsulignan B inhibits NF-κB signaling (IC₅₀: 12.5 μM) but is less potent than Schisandrin B (IC₅₀: 8.7 μM), likely due to the latter’s tetrahydrofuran moiety enhancing membrane permeability .

- Antioxidant Capacity : Kadsulignan C exhibits stronger radical scavenging (EC₅₀: 18.3 μM) than Kadsulignan B (EC₅₀: 25.1 μM), attributed to its methylenedioxy group stabilizing free radicals .

- Metabolic Stability : Kadsulignan H’s hydroxyl group increases water solubility but reduces half-life in hepatic microsomes (t₁/₂: 2.1 h) compared to Kadsulignan B (t₁/₂: 3.8 h) .

Analytical Challenges

Differentiating Kadsulignan B from analogs requires complementary techniques (e.g., HPLC-MS/MS, 2D NMR) due to near-identical mass spectra and retention times . For instance, Kadsulignan B and C differ only by a 16 Da mass shift in MS/MS spectra, corresponding to the methylenedioxy vs. methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。